(R)-3-Amino-1,2-propanediol: A Technical Guide for Drug Development Professionals
(R)-3-Amino-1,2-propanediol: A Technical Guide for Drug Development Professionals
CAS Number: 66211-46-9 Molecular Formula: C₃H₉NO₂ Molecular Weight: 91.11 g/mol
This technical guide provides an in-depth overview of (R)-3-Amino-1,2-propanediol, a critical chiral building block for the pharmaceutical and biotechnology industries. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, detailed experimental protocols, and key visualizations to support its application in complex organic synthesis.
Core Properties and Specifications
(R)-3-Amino-1,2-propanediol, also known as (2R)-3-aminopropane-1,2-diol, is a versatile organic compound featuring both amino and hydroxyl functional groups.[1] Its chirality is a key feature, making it an essential intermediate in the synthesis of enantiomerically pure pharmaceuticals.[2] The compound typically appears as a white to pale yellow crystalline powder.[3]
Table 1: Physicochemical Properties of (R)-3-Amino-1,2-propanediol
| Property | Value | Reference |
| Melting Point | 54-56 °C | [2][4] |
| Boiling Point | 117-119 °C at 0.4 mm Hg | [4] |
| Density | 1.175 g/mL at 25 °C | [4] |
| Optical Rotation [α]²⁰/D | +9° (neat) | [4] |
| Refractive Index (n²⁰/D) | 1.483 | [4] |
| Solubility | Soluble in water | [1] |
Synthesis and Manufacturing
The industrial synthesis of 3-amino-1,2-propanediol is predominantly achieved through the ammonolysis of 3-chloro-1,2-propanediol.[5] However, for pharmaceutical applications requiring the specific (R)-enantiomer, enantioselective synthesis or chiral resolution is necessary. One documented method for the enantioselective synthesis is the asymmetric dihydroxylation of allylamine.[6][7]
Experimental Protocol: Asymmetric Dihydroxylation of Allylamine
Materials:
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Allylamine
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Osmium tetroxide (OsO₄) or potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)
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Chiral ligand (e.g., a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ))
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Stoichiometric oxidant (e.g., potassium ferricyanide(III))
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A suitable solvent system (e.g., t-butanol/water)
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Base (e.g., potassium carbonate)
Procedure:
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A solution of the chiral ligand and potassium osmate in the solvent system is prepared.
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The stoichiometric oxidant and base are added to the reaction mixture.
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Allylamine is added to the cooled reaction mixture.
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The reaction is stirred at a controlled temperature until completion, monitored by techniques such as TLC or HPLC.
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Upon completion, the reaction is quenched, and the product is extracted.
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The crude product is then purified, typically by chromatography, to yield (R)-3-Amino-1,2-propanediol.
Note: The specific choice of chiral ligand is crucial for achieving high enantioselectivity for the (R)-enantiomer.
Purification and Analysis
Purification of the final product is critical to ensure its suitability for pharmaceutical synthesis. Common purification techniques include vacuum distillation and crystallization.
Analytical Characterization: The purity and enantiomeric excess of (R)-3-Amino-1,2-propanediol are typically determined using the following methods:
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Gas Chromatography (GC): To assess chemical purity. Derivatization with agents like trifluoroacetic anhydride may be required.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining enantiomeric purity. This involves the use of a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Applications in Drug Development
The primary application of (R)-3-Amino-1,2-propanediol is as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[2] Its bifunctional nature allows for a wide range of chemical transformations.
Synthesis of Iohexol
A significant application of (R)-3-Amino-1,2-propanediol is in the synthesis of Iohexol, a non-ionic X-ray contrast agent.[8] The synthesis involves the N-alkylation of an intermediate with (R)-3-amino-1,2-propanediol.
Table 2: Representative Reaction Parameters for the Synthesis of a Key Iohexol Intermediate
| Parameter | Value | Reference |
| Reactants | 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, 3-chloro-1,2-propanediol | [9] |
| Solvent | Propylene glycol, 2-(2-methoxyethoxy)ethanol | [9] |
| Base | Sodium hydroxide | [9] |
| Reaction Temperature | 40 °C | [9] |
| Reaction Time | 24 hours | [9] |
| Yield | 70% (crude) | [9] |
Visualized Workflows
To further elucidate the role of (R)-3-Amino-1,2-propanediol in synthesis, the following workflows are provided.
Caption: Synthesis of (R)-3-Amino-1,2-propanediol.
Caption: Application in Iohexol Synthesis.
Conclusion
(R)-3-Amino-1,2-propanediol is a high-value chiral intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the contrast agent Iohexol. Its synthesis requires careful control of stereochemistry, and its purity is paramount for its use in cGMP manufacturing. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers and developers in its effective utilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 3. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. re.public.polimi.it [re.public.polimi.it]
